molecular formula C60H75N11O14 B216799 N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane CAS No. 101817-45-2

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane

Cat. No. B216799
CAS RN: 101817-45-2
M. Wt: 1174.3 g/mol
InChI Key: RGUJWNOGSODCFA-FQDXXHFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane, also known as Acridine Orange, is a fluorescent dye that has been used extensively in scientific research. Its unique properties have made it a valuable tool in various fields, including biochemistry, cell biology, and medicine. In

Mechanism of Action

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange is a cationic dye that binds to nucleic acids through electrostatic interactions. It has a unique ability to differentiate between single-stranded and double-stranded DNA and RNA, making it a valuable tool in molecular biology. When N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange binds to DNA or RNA, it emits a bright orange-red fluorescence that can be detected using a fluorescence microscope.
Biochemical and Physiological Effects:
N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of DNA and RNA polymerases, which are enzymes involved in the replication and transcription of genetic material. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange is its versatility. It can be used to stain a variety of biological samples, including cells, tissues, bacteria, and fungi. Additionally, it is relatively inexpensive and easy to use. However, there are some limitations to its use. N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange can be toxic to cells at high concentrations, and it has been shown to interfere with some biochemical assays. Additionally, its fluorescent properties can be affected by pH and other environmental factors.

Future Directions

There are several potential future directions for research involving N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange. One area of interest is the development of new fluorescent dyes that can selectively target specific types of cells or tissues. Additionally, there is ongoing research into the use of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange as an anticancer agent, with the goal of developing more effective and targeted treatments for cancer. Finally, there is interest in exploring the use of N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange in diagnostic applications, such as detecting infectious agents or genetic mutations.

Synthesis Methods

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange is synthesized by reacting acridine with N,N-dimethyl-1,3-diaminopropane in the presence of acetic anhydride. The resulting compound is then reacted with N-Boc-tyrosine, N-Boc-lysine, and N-Boc-glycine in the presence of diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained by deprotecting the Boc groups with trifluoroacetic acid (TFA).

Scientific Research Applications

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange has a wide range of applications in scientific research. It is commonly used as a fluorescent dye to stain DNA and RNA in cells and tissues. This allows researchers to visualize the structure and organization of genetic material and track changes in gene expression. N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane Orange is also used to stain bacteria and fungi, making it a valuable tool in microbiology. Additionally, it has been used to study the membrane potential of cells and mitochondria, as well as the pH of intracellular compartments.

properties

CAS RN

101817-45-2

Product Name

N-((9-Acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane

Molecular Formula

C60H75N11O14

Molecular Weight

1174.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[4-(acridin-9-ylamino)butanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[3-(acridin-9-ylamino)propyl-(2-amino-2-oxoethyl)amino]-6-amino-1-oxohexan-2-yl]-6-aminohexanamide;formic acid

InChI

InChI=1S/C56H67N11O6.4CH2O2/c57-30-11-9-23-47(54(71)66-48(24-10-12-31-58)56(73)67(36-50(59)69)34-14-33-61-53-41-17-3-7-21-45(41)63-46-22-8-4-18-42(46)53)65-55(72)49(35-37-26-28-38(68)29-27-37)64-51(70)25-13-32-60-52-39-15-1-5-19-43(39)62-44-20-6-2-16-40(44)52;4*2-1-3/h1-8,15-22,26-29,47-49,68H,9-14,23-25,30-36,57-58H2,(H2,59,69)(H,60,62)(H,61,63)(H,64,70)(H,65,72)(H,66,71);4*1H,(H,2,3)/t47-,48-,49-;;;;/m0..../s1

InChI Key

RGUJWNOGSODCFA-FQDXXHFVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N(CCCNC5=C6C=CC=CC6=NC7=CC=CC=C75)CC(=O)N.C(=O)O.C(=O)O.C(=O)O.C(=O)O

sequence

YKKG

synonyms

AATLLGAD
N-((9-acridinyl)-4-aminobutanoyl-tyrosyl-lysyl-lysyl-glycyl)-N'-(9-acridinyl)-1,3-diaminopropane

Origin of Product

United States

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